

# N-Acetyltyramine role as bacterial metabolite

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## Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

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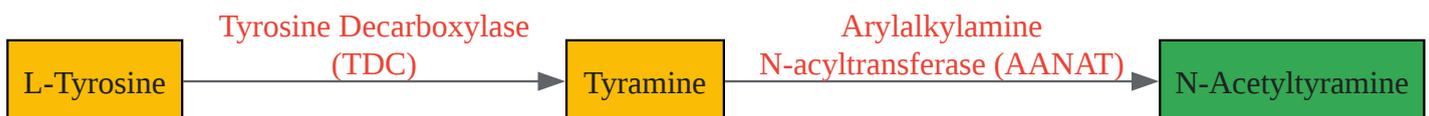
## Bioactivity and Potential Applications

The most prominent documented activity of **N-acetyltyramine** is its ability to inhibit the growth of multidrug-resistant bacteria. Research on a Saharan strain of *Streptomyces acrimycini* (GSB-11) identified **N-acetyltyramine** as one of the active compounds it produces.

- **Activity Profile:** The compound exhibited a **Minimum Inhibitory Concentration (MIC)** ranging from **10 to 30 mg/mL** against certain multidrug-resistant pathogenic bacteria [1]. This positions **N-acetyltyramine** as a potential candidate for future research into new anti-infective agents [1].
- **Additional Potential:** Beyond its direct antibacterial effects, **N-acetyltyramine** is also noted as a **precursor for a diversity of pharmaceutically relevant compounds** and a putative antiplatelet drug due to its inhibitory effect on factor Xa [2].

## Biosynthesis and Engineered Production

The biosynthesis of **N-acetyltyramine** in microorganisms follows a short, two-step pathway from the aromatic amino acid L-tyrosine.



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Biosynthetic pathway of **N-acetyltyramine** from L-tyrosine [2] [3].

This pathway has been successfully reconstructed in engineered bacterial hosts like *Escherichia coli* for **de novo production**, where the microorganism produces the compound from simple carbon sources like glucose [3]. Metabolic engineering strategies involved:

- **Introducing key genes:** The tyrosine decarboxylase (tdc) and arylalkylamine N-acyltransferase (aanat) genes were heterologously expressed in *E. coli* [3].
- **Enhancing precursor supply:** Overexpression of feedback-resistant enzymes in the shikimate pathway (e.g.,  $aroG^{fbr}$  and  $tyrA^{fbr}$ ) to increase the intracellular pool of L-tyrosine [3].
- **Optimizing central carbon metabolism:** Engineering steps such as overexpressing transketolase I (tktA) to increase the flux of erythrose-4-phosphate, further boosting the L-tyrosine supply [3]. One study achieved a production titer of **854 mg/L** of **N-acetyltyramine** using such an engineered *E. coli* strain [3].

## Quantitative Data from Research

For research and development purposes, the quantitative data on **N-acetyltyramine**'s activity and production are critical. The table below consolidates key figures from recent studies.

Parameter	Value	Context / Bacterial Strain
Minimum Inhibitory Concentration (MIC)	10 - 30 mg/mL	Against multidrug-resistant pathogens; produced by <i>Streptomyces</i> sp. GSB-11 [1].
Production Titer	854 mg/L	De novo biosynthesis from glucose in engineered <i>E. coli</i> [3].

## Methodology for Activity Assessment

For researchers looking to isolate and evaluate **N-acetyltyramine** from bacterial sources, the following general workflow, derived from the study on *Streptomyces* sp. GSB-11, can serve as a reference [1]:

- **Fermentation and Extraction:** Culture the potential producer strain in a suitable liquid medium (e.g., Bennett medium). After incubation, separate the cells from the supernatant via centrifugation. The bioactive compounds are typically extracted from the cell-free culture supernatant.

- **Purification:** Purify the compounds from the crude extract using techniques like reversed-phase High-Performance Liquid Chromatography (HPLC).
- **Compound Identification:** Analyze the purified active compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^1\text{H}$ - $^1\text{H}$  COSY, and  $^1\text{H}$ - $^{13}\text{C}$  HMBC) to confirm its identity as **N-acetyltyramine** [1].
- **Activity Assay:** Determine the antibacterial activity by measuring the Minimum Inhibitory Concentration (MIC) against a panel of target multidrug-resistant pathogenic bacteria using standard microbiological methods [1].

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## References

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2. Sustainable production of the drug precursor tyramine by ... [link.springer.com]
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